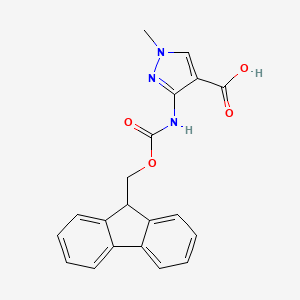

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid is a specialized heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a carboxylic acid at position 4, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety at position 2. The Fmoc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., using piperidine) .

Synthesis: The compound is synthesized via Fmoc protection strategies, as evidenced by the use of Fmoc-ONsu (N-succinimidyloxycarbonyl-Fmoc) in coupling reactions, followed by acid-mediated deprotection steps (e.g., trifluoroacetic acid, TFA) to yield the final product . This method aligns with standard protocols for introducing Fmoc groups onto amino-containing substrates.

Applications: The compound serves as a critical building block in medicinal chemistry, particularly in the development of antiviral agents. For instance, it has been employed in the synthesis of thumb pocket 1 NS5B polymerase inhibitors, such as BILB 1941, demonstrating its role in targeting RNA viruses . Its pyrazole moiety contributes to enhanced metabolic stability and binding specificity in drug candidates.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-10-16(19(24)25)18(22-23)21-20(26)27-11-17-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17/h2-10,17H,11H2,1H3,(H,24,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOFQUWWUANNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243509-43-3 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Fluorenylmethoxycarbonyl chloride in dichloromethane with sodium carbonate as a base.

Major Products

The major products formed from these reactions include various protected amino acids and peptides, which are crucial intermediates in the synthesis of complex biomolecules .

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis

The compound is primarily utilized in peptide synthesis as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during the synthesis process, facilitating the formation of peptide bonds. This method is preferred due to its stability and compatibility with various reaction conditions, making it a valuable tool in organic chemistry.

Synthetic Routes

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid typically involves the following methods:

- Mixed Anhydride Method: Utilizes isobutoxycarbonyl chloride or acid chlorides to achieve high yields.

- Automated Peptide Synthesizers: Industrial production leverages these synthesizers for efficiency and purity.

Biological Applications

Protein Interactions and Enzyme Mechanisms

This compound plays a significant role in biological research, particularly in studying protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it useful for investigating binding affinities and reaction kinetics. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes, providing insights into their mechanisms of action .

Antifungal Activity

Research has indicated that related pyrazole derivatives exhibit antifungal properties. For example, a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests potential applications in agricultural biotechnology for developing fungicides .

Medical Applications

Drug Development

The compound has been investigated for its therapeutic potential in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for designing new pharmaceuticals. Research has focused on its efficacy against diseases where enzyme inhibition is beneficial, such as certain cancers and infectious diseases .

Data Table: Summary of Applications

| Application Area | Details | Examples/Findings |

|---|---|---|

| Chemistry | Peptide synthesis using Fmoc protection | High yield synthesis methods using automated systems |

| Biology | Study of protein interactions | Inhibition studies on enzyme mechanisms |

| Antifungal activity | Effective against multiple phytopathogenic fungi | |

| Medicine | Drug development | Potential therapeutic applications in oncology |

Case Studies

-

Peptide Synthesis Efficiency

A study demonstrated that using this compound as a protecting group improved the efficiency of synthesizing complex peptides compared to traditional methods. The Fmoc group allowed for easier removal under mild conditions, enhancing overall yield and purity. -

Antifungal Efficacy Testing

In an investigation of antifungal agents, derivatives of this compound showed superior activity against seven strains of phytopathogenic fungi compared to established fungicides like boscalid. Molecular docking studies revealed specific interactions at the active sites of target enzymes, supporting the potential for new agricultural applications .

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Compounds

The following table provides a comparative analysis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid and structurally related Fmoc-protected compounds. Key parameters include molecular properties, solubility, synthesis methods, and applications.

Structural and Functional Differences

- Pyrazole vs. Aromatic Rings: The pyrazole core in the target compound offers distinct electronic and steric properties compared to benzene (e.g., in 5-(Fmoc-amino)-2-methylbenzoic acid) or tetrahydro-pyran derivatives.

- Fluorinated Derivatives: Compounds like 1-({Fmoc}amino)-3,3-difluorocyclobutane-1-carboxylic acid exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

Stability and Handling

- Fmoc-protected compounds generally require storage at 2–8°C under anhydrous conditions to prevent premature deprotection .

- Hazards: Compounds like N-Fmoc-4-chlorophenylalanine may cause skin/eye irritation (H315, H319), emphasizing the need for protective equipment during handling .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. Its structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrazole ring, lends itself to various applications, including peptide synthesis and fungicidal activity. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C20H17N3O4

- Molecular Weight : 363.37 g/mol

- CAS Number : 2137780-69-7

The biological activity of this compound can be attributed to its role as a protecting group in peptide synthesis, allowing for selective reactions without unwanted side reactions. Additionally, it exhibits antifungal properties through inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Biological Activity Overview

-

Antifungal Activity :

- The compound has been shown to demonstrate significant antifungal activity against various phytopathogenic fungi. Research indicates that it functions effectively as a succinate dehydrogenase inhibitor (SDHI), similar to other pyrazole derivatives used in agricultural fungicides .

- A study highlighted that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited superior antifungal activity compared to established fungicides like boscalid .

- Peptide Synthesis :

Case Studies

- Fungicidal Efficacy :

- Structure-Activity Relationship (SAR) :

Antifungal Activity Comparison

| Compound | Fungal Strain | EC50 Value (µg/mL) | Comparison with Boscalid |

|---|---|---|---|

| This compound | Fusarium moniliforme | 5.50 | Higher |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | 14.40 | Higher |

| Boscalid | Various | 31.08 | Control |

Q & A

What are the optimal synthetic strategies for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid, and how can reaction yields be improved?

Answer:

The synthesis involves coupling Fmoc-protected amines with pyrazole-carboxylic acid derivatives. outlines a method using triethylamine and diisopropylethylamine in carbon tetrachloride, yielding 69% after silica chromatography. To enhance yields:

- Optimize reaction conditions (e.g., microwave-assisted synthesis reduces time; see ).

- Employ reverse-phase HPLC for purification instead of silica gel.

- Monitor intermediates via LCMS to identify bottlenecks (e.g., incomplete deprotection or coupling) .

How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?

Answer:

Primary techniques:

- NMR spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ for functional group confirmation; see ).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 311.1 in ).

- X-ray crystallography using SHELXL for high-resolution structural refinement ( ).

Resolving ambiguities: - Compare experimental NMR shifts with computational predictions.

- Use tandem MS/MS for fragmentation patterns to confirm regiochemistry .

How can researchers address discrepancies in crystallographic refinement data for this compound?

Answer:

Common issues include twinning or low-resolution data. Strategies:

- Use SHELXL’s twin refinement module for twinned crystals ( ).

- Cross-validate with spectroscopic data (e.g., NMR peak splitting for stereochemical consistency).

- Iteratively adjust occupancy and thermal parameters for disordered moieties (e.g., Fmoc groups) .

What are the stability challenges of the Fmoc group under experimental conditions, and how can they be mitigated?

Answer:

The Fmoc group is base-labile and sensitive to prolonged heating. Mitigation strategies:

- Use mild deprotection agents (e.g., 20% piperidine in DMF for <30 min).

- Avoid strong nucleophiles (e.g., hydrazine) that may cleave the carbamate.

- Store intermediates at -20°C under inert atmosphere to prevent hydrolysis ( ).

How do structural analogs of this compound compare in biological activity, and what modifications enhance target interactions?

Answer:

Modifications to the pyrazole core or substituents influence bioactivity:

- Fluorine substitutions improve metabolic stability.

- Bulky groups (e.g., Fmoc) reduce off-target interactions .

What methodological considerations are critical for studying this compound’s interactions with biological targets?

Answer:

- Binding assays: Use surface plasmon resonance (SPR) or ITC to quantify affinity.

- Molecular docking: Validate with co-crystallization (e.g., SHELX-refined structures).

- Control experiments: Include Fmoc-free analogs to isolate the pyrazole-carboxylic acid’s contribution .

How can contradictory synthesis yields (e.g., 69% vs. 95% in ) be rationalized and resolved?

Answer:

Yield discrepancies arise from:

- Purification efficiency: Silica chromatography (69%) vs. reverse-phase HPLC (95%).

- Reaction scalability: Microwave-assisted methods improve consistency ( ).

- Intermediate stability: Protect reactive intermediates (e.g., tert-butyl esters) to prevent degradation .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles ().

- Ventilation: Use fume hoods to avoid inhalation (Category 4 acute toxicity; ).

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

- Solubility: Low in aqueous buffers; requires DMSO or PEG-400 co-solvents.

- Formulation: Prepare stock solutions in DMSO (<5% v/v in final dose) to avoid cytotoxicity.

- Pharmacokinetics: Monitor plasma stability due to esterase-mediated hydrolysis of the Fmoc group .

What computational tools are recommended for predicting the compound’s reactivity and degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.